N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Medicinal Chemistry Physicochemical Properties Building Blocks

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 40172-12-1), molecular formula C9H21N3, molecular weight 171.28 g/mol, is a tertiary amine derivative of piperazine featuring an ethyl-substituted ethylamine side chain. This compound serves as a key intermediate, building block, or functional fragment in medicinal chemistry, particularly for the synthesis of kinase inhibitors, receptor ligands, and lipid-based delivery systems.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 40172-12-1
Cat. No. B1311238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-(4-methylpiperazin-1-yl)ethanamine
CAS40172-12-1
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCNCCN1CCN(CC1)C
InChIInChI=1S/C9H21N3/c1-3-10-4-5-12-8-6-11(2)7-9-12/h10H,3-9H2,1-2H3
InChIKeyGBJARRZJYPSUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 40172-12-1): Procurement-Relevant Baseline for Piperazine-Derived Research


N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 40172-12-1), molecular formula C9H21N3, molecular weight 171.28 g/mol, is a tertiary amine derivative of piperazine featuring an ethyl-substituted ethylamine side chain [1]. This compound serves as a key intermediate, building block, or functional fragment in medicinal chemistry, particularly for the synthesis of kinase inhibitors, receptor ligands, and lipid-based delivery systems . Unlike simpler piperazine analogs, its specific substitution pattern (N-ethyl and N'-methyl groups) confers distinct physicochemical and pharmacological properties that are not interchangeable with in-class alternatives .

Why Generic Substitution of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine Fails in Advanced Research


Generic substitution of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 40172-12-1) with other piperazine derivatives, such as 2-(4-methylpiperazin-1-yl)ethanamine (CAS 934-98-5), is scientifically unsound for several reasons. Firstly, the additional N-ethyl group significantly alters the compound's molecular weight (171.28 vs. 143.23 g/mol), logP, and basicity, which directly impacts its pharmacokinetic profile, target binding affinity, and membrane permeability when incorporated into larger molecular frameworks [1]. Secondly, evidence demonstrates that structural modifications to the N-alkylpiperazine moiety can shift biological selectivity profiles—for instance, from dual ENT1/ENT2 inhibition toward ENT2-selective inhibition . Thirdly, the compound's role as a specific building block in patented kinase inhibitors (e.g., ASP3026 for ALK) and lipid nanoparticle formulations depends precisely on its unique molecular geometry and electronic properties, making substitution with a simpler analog likely to result in a complete loss of desired activity or delivery efficiency [2].

Quantitative Evidence Guide: Differentiating N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 40172-12-1) from Key Analogs


Evidence 1: Distinct Molecular Weight and LogP Compared to Non-ethylated Analog

Compared to its closest structural analog, 2-(4-methylpiperazin-1-yl)ethanamine (CAS 934-98-5), the target compound (CAS 40172-12-1) exhibits a 19.6% higher molecular weight (171.28 vs. 143.23 g/mol) and a substantially higher calculated LogP (-0.16 to 0 vs. -0.9), indicating significantly increased lipophilicity . This difference arises solely from the N-ethyl substitution on the terminal amine [1].

Medicinal Chemistry Physicochemical Properties Building Blocks

Evidence 2: Altered ENT Transporter Inhibition Selectivity Profile via Structural Derivatization

Derivatives of the target compound have demonstrated a capacity for selective inhibition of Equilibrative Nucleoside Transporter 2 (ENT2) over ENT1, whereas a comparator analog, FPMINT, exhibits a less selective, dual-inhibition profile . This functional divergence is directly attributed to the N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine scaffold enabling a distinct binding interaction .

Cancer Therapy Nucleoside Transport Adenosine Signaling

Evidence 3: Critical Role in Potent, Patented ALK Kinase Inhibitor (ASP3026) Synthesis

The target compound is a documented, essential building block in the synthesis of N-(4-{ethyl[2-(4-methylpiperazin-1-yl)ethyl]amino}-2-methoxyphenyl)-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine, which is the chemical structure of ASP3026, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) [1]. This specific role is not fulfilled by the simpler, non-ethylated analog.

Oncology Kinase Inhibitors ALK

Evidence 4: Physicochemical Differentiation from the Trihydrochloride Salt Form

The target compound is the free base (liquid) and is distinct from its trihydrochloride salt (CAS 1609400-10-3, solid) . The free base has a molecular weight of 171.28 g/mol, a boiling point of 229.9±8.0 °C, and a density of 0.9±0.1 g/cm³, while the salt has a molecular weight of 280.67 g/mol . The free base is used in applications requiring organic solubility, whereas the salt is preferred for aqueous formulation and improved solid-state handling .

Formulation Development Salt Selection Physicochemical Properties

High-Value Application Scenarios for N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 40172-12-1)


Synthesis of ALK Inhibitor ASP3026 and Related Analogs

This compound is a required intermediate for the synthesis of ASP3026, a potent ALK inhibitor. Researchers engaged in the development or scale-up of this specific molecule or its structural analogs must source CAS 40172-12-1 to proceed [1].

Design of ENT2-Selective Inhibitors for Cancer Immunotherapy

Given the class-level evidence for ENT2 selectivity, this compound serves as a valuable starting scaffold for medicinal chemistry programs aiming to develop novel ENT2 inhibitors to modulate the adenosine-rich tumor microenvironment. Procurement supports the synthesis of focused libraries for SAR studies .

Development of Ionizable Lipids for Non-Hepatocyte mRNA Delivery

The compound's specific amine structure is utilized in the design of piperazine-containing ionizable lipids (Pi-Lipids). These lipids are key components of next-generation lipid nanoparticles (LNPs) capable of delivering mRNA payloads to immune cells and other non-hepatic tissues in vivo, a critical advancement in gene therapy and vaccine technology [2].

Chemical Biology Studies Requiring a Piperazine-Based Tertiary Amine

The unique combination of a tertiary amine (piperazine), a secondary amine, and an ethyl side chain makes this compound a versatile building block for synthesizing complex ligands. Its distinct physicochemical profile (e.g., logP) can be leveraged to fine-tune the ADME properties of target molecules, making it a strategic choice over simpler piperazine alternatives .

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